Cas no 1804421-26-8 (2,3-Diiodo-4-hydroxymandelic acid)

2,3-Diiodo-4-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
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- 2,3-Diiodo-4-hydroxymandelic acid
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- インチ: 1S/C8H6I2O4/c9-5-3(7(12)8(13)14)1-2-4(11)6(5)10/h1-2,7,11-12H,(H,13,14)
- InChIKey: APNJDCJTJAAAMC-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CC=1C(C(=O)O)O)O)I
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 223
- XLogP3: 1.8
- トポロジー分子極性表面積: 77.8
2,3-Diiodo-4-hydroxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015024296-500mg |
2,3-Diiodo-4-hydroxymandelic acid |
1804421-26-8 | 97% | 500mg |
839.45 USD | 2021-06-18 | |
Alichem | A015024296-1g |
2,3-Diiodo-4-hydroxymandelic acid |
1804421-26-8 | 97% | 1g |
1,504.90 USD | 2021-06-18 | |
Alichem | A015024296-250mg |
2,3-Diiodo-4-hydroxymandelic acid |
1804421-26-8 | 97% | 250mg |
470.40 USD | 2021-06-18 |
2,3-Diiodo-4-hydroxymandelic acid 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
2,3-Diiodo-4-hydroxymandelic acidに関する追加情報
Comprehensive Guide to 2,3-Diiodo-4-hydroxymandelic Acid (CAS No. 1804421-26-8): Properties, Applications, and Research Insights
2,3-Diiodo-4-hydroxymandelic acid (CAS No. 1804421-26-8) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This iodinated derivative of 4-hydroxymandelic acid exhibits distinct reactivity, making it valuable for synthetic chemistry, drug development, and analytical studies. Researchers are increasingly exploring its role as a building block for complex molecules, particularly in designing enzyme inhibitors or probe molecules for biochemical assays.
The compound’s molecular structure combines a hydroxyl group and two iodine atoms strategically positioned on the aromatic ring, which enhances its utility in cross-coupling reactions like Suzuki or Sonogashira reactions. These properties align with current trends in green chemistry, where researchers seek halogenated intermediates for sustainable synthesis. A surge in searches for "iodinated aromatic compounds" and "hydroxymandelic acid derivatives" reflects growing interest in this niche.
Analytical studies highlight the compound’s stability under controlled conditions, with potential applications in metabolomics and biomarker research. Its structural similarity to endogenous metabolites makes it relevant for studying oxidative stress pathways, a hot topic linked to neurodegenerative diseases. Laboratories often inquire about "synthesis protocols for diiodo-hydroxymandelic acid" or "CAS 1804421-26-8 suppliers," indicating demand for both technical and commercial information.
From a synthetic perspective, 2,3-Diiodo-4-hydroxymandelic acid serves as a precursor for chiral ligands or catalysts in asymmetric synthesis. Its iodine atoms allow further functionalization via metal-catalyzed reactions, a technique widely discussed in forums on catalytic C-H activation. The compound’s solubility profile (moderate in polar solvents) also makes it suitable for HPLC analysis, addressing common queries about "chromatography methods for iodinated acids."
Ongoing research explores its potential in radiopharmaceuticals, leveraging iodine’s isotopes for diagnostic imaging. While not a direct therapeutic agent, its derivatives could contribute to targeted drug delivery systems—a trending focus in precision medicine. SEO data shows climbing searches for "iodine-based imaging agents" and "aromatic acid applications in medicine," underscoring its interdisciplinary relevance.
Quality control of CAS 1804421-26-8 requires rigorous spectroscopic characterization, including NMR and mass spectrometry, to confirm the regioisomeric purity. This aligns with industry demands for "high-purity iodinated compounds"—a frequent keyword cluster. Storage recommendations typically suggest inert atmospheres to prevent dehalogenation, a stability concern noted in peer-reviewed studies.
In conclusion, 2,3-Diiodo-4-hydroxymandelic acid represents a versatile tool for researchers investigating halogenated intermediates, bioconjugation, and medicinal chemistry. Its dual functionality (-OH and -I groups) and compatibility with modern synthetic methods position it as a compound of persistent interest, mirrored by increasing academic citations and commercial inquiries.
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